

# Application Note: Comprehensive Characterization of (4-Bromophenyl)(diphenyl)methanol

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## Compound of Interest

Compound Name: (4-Bromophenyl)  
(diphenyl)methanol

Cat. No.: B3054701

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **(4-Bromophenyl)(diphenyl)methanol**, also known as 4-Bromobenzhydrol, is a diaryl alcohol derivative. Its structural characterization is a critical step in quality control for synthesis, subsequent reactions, and its application in various research and development fields, including pharmaceutical synthesis where benzhydryl moieties are common. This document provides a detailed overview of the standard analytical techniques and protocols for the comprehensive characterization of this compound.

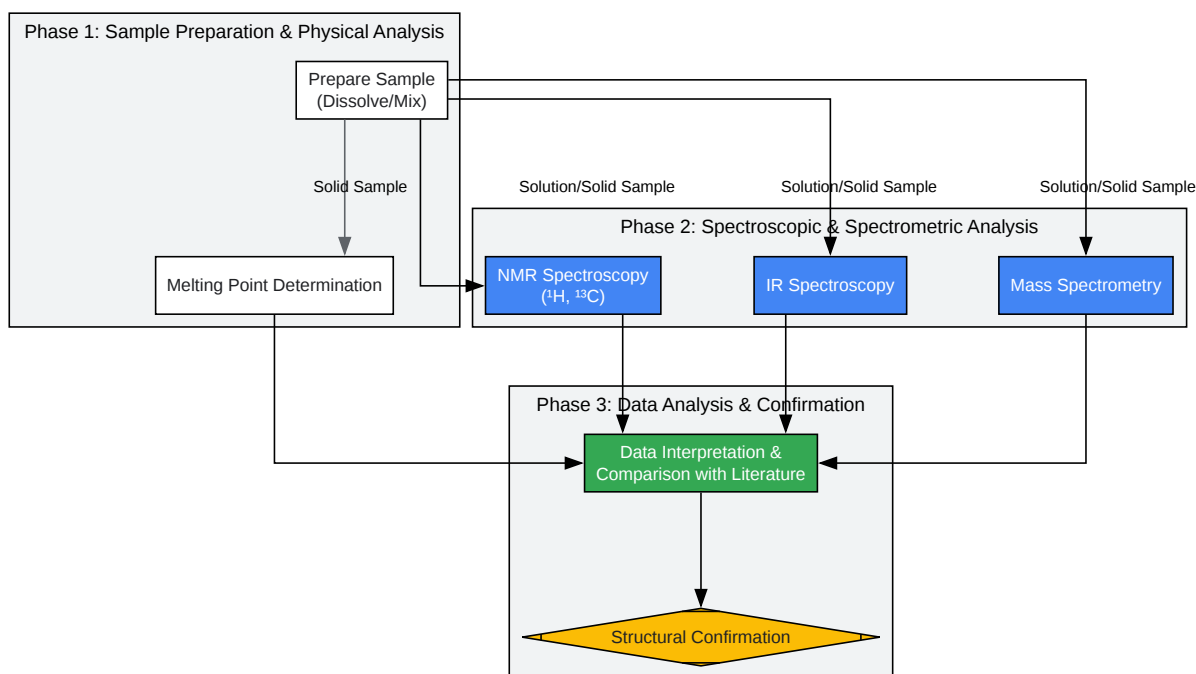
## Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic properties of **(4-Bromophenyl)(diphenyl)methanol**.

Property	Value	Reference
Molecular Formula	C <sub>13</sub> H <sub>11</sub> BrO	[1][2]
Molecular Weight	263.13 g/mol	[1][2][3]
Physical State	White to light yellow solid	[4]
Melting Point	63-67 °C	[4]
Boiling Point	381.5 °C at 760 mmHg	[4]
<sup>1</sup> H NMR (CD <sub>3</sub> CN)	Signals corresponding to aromatic, benzylic, and hydroxyl protons are observed.	[5]
IR Spectrum	Shows characteristic absorptions for O-H, aromatic C-H, and C-O bonds.	[1]
Mass Spectrum (EI)	Exhibits a molecular ion peak consistent with the isotopic pattern of bromine.	[6]

## Experimental Workflow for Characterization

The following diagram illustrates a standard workflow for the analytical characterization of a synthesized chemical compound like **(4-Bromophenyl)(diphenyl)methanol**.



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Caption: General workflow for chemical compound characterization.

## Experimental Protocols

### Melting Point Determination

Objective: To determine the melting range of the solid compound as an indicator of purity.

Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end).

Procedure:

- Ensure the **(4-Bromophenyl)(diphenyl)methanol** sample is dry and finely powdered.
- Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the block rapidly to about 10-15 °C below the expected melting point (63 °C)[4].
- Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
- Record the temperature at which the first drop of liquid appears (the onset of melting).
- Record the temperature at which the entire sample has melted into a clear liquid.
- The recorded range is the melting point of the sample. A narrow range (e.g., < 2 °C) is indicative of high purity.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method (Attenuated Total Reflectance - ATR):

- Ensure the diamond crystal of the ATR accessory is clean by wiping it with a solvent like isopropanol and allowing it to dry.
- Record a background spectrum.
- Place a small amount of the solid **(4-Bromophenyl)(diphenyl)methanol** sample onto the crystal.
- Lower the press arm to ensure firm contact between the sample and the crystal.
- Acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400  $\text{cm}^{-1}$ .
- Clean the crystal after the measurement.

Expected Characteristic Peaks:

- $\sim 3600\text{-}3200\text{ cm}^{-1}$ : O-H stretch (alcohol), likely a broad peak.
- $\sim 3100\text{-}3000\text{ cm}^{-1}$ : Aromatic C-H stretch.
- $\sim 1600\text{ cm}^{-1}$  and  $\sim 1480\text{ cm}^{-1}$ : Aromatic C=C ring stretching.
- $\sim 1200\text{-}1000\text{ cm}^{-1}$ : C-O stretch (secondary alcohol).
- $\sim 850\text{-}800\text{ cm}^{-1}$ : C-H out-of-plane bending, indicative of 1,4-disubstitution on the bromophenyl ring.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Apparatus: NMR spectrometer (e.g., 300 MHz or higher).

Procedure ( $^1\text{H}$  NMR):

- Dissolve approximately 5-10 mg of **(4-Bromophenyl)(diphenyl)methanol** in about 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{CD}_3\text{CN}$ ) in an NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Place the NMR tube in the spectrometer.
- Acquire the  $^1\text{H}$  NMR spectrum.
- Process the data (Fourier transform, phase correction, and baseline correction).
- Integrate the peaks and identify the chemical shifts ( $\delta$ ) in ppm relative to TMS (0.00 ppm).

Expected  $^1\text{H}$  NMR Signals (based on structure and available spectra[5]):

- $\delta \sim 7.2\text{-}7.5$  ppm: Multiplets, corresponding to the protons on the two aromatic rings.
- $\delta \sim 5.8$  ppm: Singlet, 1H, corresponding to the benzylic proton (-CHOH-).

- Variable  $\delta$ : Singlet, 1H, corresponding to the hydroxyl proton (-OH). The chemical shift of this proton is concentration-dependent and can be confirmed by a D<sub>2</sub>O exchange experiment.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method (Electron Ionization - EI):

- Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
- Introduce the sample into the mass spectrometer, often via direct infusion or a GC-MS interface.
- Ionize the sample using a standard electron energy of 70 eV.
- Analyze the resulting ions using a mass analyzer (e.g., a quadrupole).
- Record the mass spectrum.

Expected Mass Spectrum Features<sup>[6]</sup>:

- Molecular Ion ( $M^+$ ): A pair of peaks of nearly equal intensity at  $m/z$  262 and 264. This characteristic  $M/M+2$  pattern is due to the natural isotopic abundance of bromine (<sup>79</sup>Br and <sup>81</sup>Br).
- Key Fragments:
  - $m/z$  183: Loss of Br atom ( $[M-Br]^+$ ).
  - $m/z$  165: Benzhydryl cation ( $[C_{13}H_{11}]^+$ ), a common fragment from the loss of Br and OH.
  - $m/z$  105: Benzoyl cation ( $[C_6H_5CO]^+$ ).
  - $m/z$  77: Phenyl cation ( $[C_6H_5]^+$ ).

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## References

- 1. Benzhydrol, 4-bromo- [webbook.nist.gov]
- 2. (S)-(4-bromophenyl)(phenyl)methanol | C<sub>13</sub>H<sub>11</sub>BrO | CID 778571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzhydrol, 4-bromo- (CAS 29334-16-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Buy Simson - (4-Bromophenyl)(phenyl)methanol [simsonchemie.com]
- 5. rsc.org [rsc.org]
- 6. Benzhydrol, 4-bromo- [webbook.nist.gov]
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